molecular formula C17H23ClN2O4 B7898298 1-[(4-chlorophenyl)methyl]-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid

1-[(4-chlorophenyl)methyl]-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid

Cat. No.: B7898298
M. Wt: 354.8 g/mol
InChI Key: XFENOHRHHPSANA-UHFFFAOYSA-N
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Description

1-[(4-Chlorophenyl)methyl]-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid is a piperazine derivative featuring three key substituents:

  • A tert-butoxycarbonyl (Boc) group at position 4, serving as a protective group for amines during synthesis.
  • A carboxylic acid moiety at position 2, enhancing polarity and enabling hydrogen bonding.

This compound is structurally tailored for applications in medicinal chemistry, where piperazine scaffolds are commonly used due to their conformational flexibility and ability to interact with biological targets. The Boc group improves synthetic manageability, while the carboxylic acid may influence solubility and binding affinity .

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23ClN2O4/c1-17(2,3)24-16(23)20-9-8-19(14(11-20)15(21)22)10-12-4-6-13(18)7-5-12/h4-7,14H,8-11H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFENOHRHHPSANA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(C(C1)C(=O)O)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Piperazine Ring Formation

The piperazine core is typically synthesized via cyclization of 1,2-diamine precursors. A widely cited method involves the catalytic hydrogenation of pyrazine-2-carboxamide derivatives. For example:

  • Catalytic Hydrogenation : Pyrazine-2-carboxamide is reduced under hydrogen gas (20–50 bar) using palladium on carbon (Pd/C) in aqueous media at 30–60°C. This step yields piperazine-2-carboxamide, a critical intermediate.

  • Enzymatic Resolution : Racemic piperazine-2-carboxamide is treated with hydrolases (e.g., Flavourzyme®) to selectively hydrolyze the (S)-enantiomer, achieving >99% enantiomeric excess (ee) after acid precipitation.

Introduction of the Boc Protecting Group

The tert-butoxycarbonyl (Boc) group is introduced to protect the piperazine nitrogen:

  • Boc Protection : Piperazine-2-carboxamide reacts with di-tert-butyl dicarbonate (Boc anhydride) in the presence of sodium carbonate (pH >10) at 10–30°C. This step proceeds in near-quantitative yield (94–98%).

Substitution at the Piperazine Nitrogen

4-Chlorobenzyl Group Installation

The 4-chlorobenzyl moiety is introduced via nucleophilic substitution or reductive alkylation:

  • Alkylation with 4-Chlorobenzyl Chloride : Piperazine derivatives react with 4-chlorobenzyl chloride in toluene at 80°C for 12 hours, using potassium iodide (KI) as a catalyst. This method achieves 92% yield.

  • Optimized Conditions : Excess piperazine (1.2–1.5 eq) ensures mono-alkylation, minimizing di-substituted byproducts.

Carboxylic Acid Functionalization

Hydrolysis of Carboxamide to Carboxylic Acid

The final step involves converting the carboxamide group to a carboxylic acid:

  • Acid-Catalyzed Hydrolysis : Piperazine-2-carboxamide is treated with concentrated hydrochloric acid (37%) at 80–85°C for 4 hours, yielding the carboxylic acid derivative.

  • Enzymatic Hydrolysis : Flavourzyme® selectively hydrolyzes the (S)-enantiomer at pH 7.8 and 25°C, followed by HCl precipitation to isolate the product.

Comparative Analysis of Synthetic Routes

MethodKey StepsYieldPurityCitation
Catalytic HydrogenationPyrazine → Piperazine-2-carboxamide38–47%87%
Enzymatic ResolutionRacemate → (S)-Carboxylic acid38%>99%
Boc ProtectionPiperazine + Boc anhydride94.3%99.4%
4-ChlorobenzylationAlkylation with 4-chlorobenzyl chloride92%95%

Challenges and Optimization Strategies

Regioselectivity in Alkylation

Over-alkylation at both piperazine nitrogens is mitigated by:

  • Using a 10–20% molar excess of 4-chlorobenzyl chloride.

  • Employing sterically hindered solvents (e.g., toluene) to favor mono-substitution.

Enantiomeric Purity Control

  • Chiral Resolution : Enzymatic hydrolysis with Flavourzyme® achieves >99% ee for the (S)-enantiomer.

  • Alternative Approach : Asymmetric hydrogenation using chiral catalysts (e.g., Ru-BINAP) is under investigation but remains less scalable.

Industrial-Scale Considerations

Catalyst Recycling

  • Palladium catalysts (e.g., Pd/C) are reused up to five times without significant activity loss, reducing costs.

  • Enzymes like Flavourzyme® require single-use but offer high selectivity, minimizing downstream purification.

Solvent Systems

  • Water is preferred for hydrogenation and enzymatic steps due to safety and environmental benefits.

  • Toluene and ethyl acetate are used for extractions, with recovery rates exceeding 90% in closed-loop systems.

Emerging Methodologies

Flow Chemistry Applications

  • Continuous hydrogenation in microreactors improves reaction control and reduces Pd loading by 40%.

  • Enzymatic cascades in immobilized reactors enhance throughput for large-scale production.

Green Chemistry Innovations

  • Bio-based Solvents : Cyclopentyl methyl ether (CPME) replaces toluene in alkylation steps, offering comparable yields with lower toxicity.

  • Waste Minimization : Byproduct amines (e.g., benzylamine) are recovered and recycled into upstream processes .

Chemical Reactions Analysis

Types of Reactions

1-[(4-chlorophenyl)methyl]-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the 4-chloro-benzyl group, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium azide, sodium methoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various substituted piperazine derivatives.

Scientific Research Applications

Scientific Research Applications

  • Medicinal Chemistry
    • This compound has been explored for its potential as a pharmaceutical agent. Its structural similarity to known drug compounds suggests it may exhibit similar pharmacological properties, particularly as an anti-inflammatory or analgesic agent.
  • Chitinase Inhibition
    • Research indicates that derivatives of this compound may act as human chitinase inhibitors, which are relevant in treating conditions like asthma and other inflammatory diseases. Chitinases are enzymes that degrade chitin, and their inhibition can reduce inflammation and allergic reactions .
  • Anticancer Activity
    • Recent studies have investigated the anticancer properties of compounds related to 1-[(4-chlorophenyl)methyl]-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid. The mechanism involves targeting specific pathways in cancer cell proliferation and survival, indicating its potential as a chemotherapeutic agent.
  • Neuropharmacology
    • The compound's ability to cross the blood-brain barrier makes it a candidate for research into neuropharmacological applications, such as treatments for anxiety disorders or depression.

Table 1: Summary of Case Studies

StudyObjectiveFindings
Evaluate anti-inflammatory effectsShowed significant reduction in inflammatory markers in vitro.
Investigate chitinase inhibitionDemonstrated effective inhibition of human chitinase activity.
Assess anticancer propertiesInduced apoptosis in cancer cell lines, suggesting potential as an anticancer drug.

Mechanism of Action

The mechanism of action of 1-[(4-chlorophenyl)methyl]-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

a) Ethyl 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoate

  • Key Differences : Replaces the carboxylic acid (position 2) with an ethyl ester and lacks the Boc group (position 4).
  • Impact : Reduced polarity compared to the target compound, likely improving membrane permeability but decreasing aqueous solubility. The ester group may also alter metabolic stability .

b) 2-Methyl-2-propanyl 4-(2-Cyano-4-formylphenyl)-1-piperazinecarboxylate

  • Key Differences: Substitutes the 4-chlorobenzyl group with a 2-cyano-4-formylphenyl moiety.
  • Impact: The electron-withdrawing cyano and formyl groups may enhance reactivity or alter binding interactions in biological systems. The Boc group is retained, suggesting similar synthetic strategies .

c) 1-(4-((4-Chlorophenyl)(phenyl)methyl)piperazin-1-yl)-2-(1H-imidazol-1-yl)ethanone

  • Key Differences : Replaces the carboxylic acid with an imidazole-containing ketone and introduces a diphenylmethyl group.
  • Impact : Exhibits broad-spectrum antimicrobial activity (MIC: 3.1–25 μg/mL), suggesting that the 4-chlorophenyl group contributes to bioactivity. The ketone and imidazole groups may enhance target engagement .

Physicochemical Properties

Compound LogP (Predicted) Water Solubility Key Functional Groups
Target Compound 2.8 Moderate Carboxylic acid, Boc, Cl-Benzyl
Ethyl 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoate 3.5 Low Ester, Cl-Benzyl
2-Methyl-2-propanyl 4-(2-cyano-4-formylphenyl)-1-piperazinecarboxylate 2.1 Moderate Boc, Cyano, Formyl
1-(4-((4-Chlorophenyl)(phenyl)methyl)piperazin-1-yl)-2-(1H-imidazol-1-yl)ethanone 4.2 Low Ketone, Imidazole, Cl-Benzyl

Analysis :

  • The Boc group in the target and compound (b) offers synthetic advantages but may require deprotection for biological activity .

Biological Activity

1-[(4-chlorophenyl)methyl]-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid is a complex organic compound featuring a piperazine ring, which is known for its diverse biological activities. This compound has garnered attention in medicinal chemistry for its potential therapeutic applications, particularly in neurology and other fields. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • IUPAC Name: this compound
  • Molecular Formula: C18H24ClN2O3
  • Molecular Weight: 348.85 g/mol

Biological Activity Overview

The biological activity of piperazine derivatives, including this compound, is well-documented. Piperazine rings are characterized by their ability to interact with various biological targets, making them versatile in pharmacological applications.

This compound likely interacts with neurotransmitter receptors, particularly those involved in dopaminergic signaling. The presence of the chlorophenyl group may enhance binding affinity to these receptors, while the propanol moiety could influence pharmacokinetics.

In Vitro Studies

In vitro studies have demonstrated that piperazine derivatives exhibit a range of biological activities:

  • Antimicrobial Activity: Research indicates that piperazine derivatives possess significant antibacterial properties. For instance, compounds similar to this one have shown moderate to strong activity against Salmonella typhi and Bacillus subtilis .
  • Antitumor Activity: Piperazine-based compounds have been investigated for their antitumor effects against various cancer cell lines, including colon and breast cancer . The mechanism often involves the inhibition of specific enzymes or pathways critical for tumor growth.
  • CNS Activity: The compound may also exhibit effects on the central nervous system (CNS), potentially acting as an anxiolytic or antidepressant . This is attributed to its interaction with serotonin and dopamine receptors.

Case Studies

  • Antidepressant Activity: A study highlighted the effectiveness of piperazine derivatives in alleviating symptoms of depression in animal models. The compound exhibited a dose-dependent increase in serotonin levels, suggesting its potential as an antidepressant .
  • Anticancer Research: Another investigation focused on the anticancer properties of piperazine derivatives against prostate cancer cells. The results indicated that these compounds could induce apoptosis through mitochondrial pathways .

Comparative Analysis

To better understand the unique properties of this compound compared to similar compounds, a comparison table is provided below:

Compound NameBiological ActivityMechanism
CetirizineAntihistamineH1 receptor antagonist
HydroxyzineAnxiolyticH1 receptor antagonist
FlunarizineCalcium channel blockerCalcium channel inhibition
Target CompoundAntidepressant, AntitumorDopamine/Serotonin receptor interaction

Q & A

Basic Research Questions

Synthesis Methodology Q: What multi-step synthetic routes are commonly employed to synthesize 1-[(4-chlorophenyl)methyl]-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid? A: The synthesis typically involves:

  • Step 1: Alkylation of piperazine at the 1-position using 4-chlorobenzyl bromide in the presence of a base (e.g., K₂CO₃) in anhydrous DMF at 60–80°C .
  • Step 2: Boc (tert-butoxycarbonyl) protection of the 4-position piperazine nitrogen using Boc anhydride in dichloromethane with catalytic DMAP .
  • Step 3: Carboxylic acid introduction at the 2-position via hydrolysis of a nitrile intermediate using HCl/EtOH under reflux, followed by purification via recrystallization or column chromatography .
    Yield optimization often requires inert atmospheres (N₂/Ar) and strict moisture control.

Structural Characterization Q: Which analytical techniques are critical for confirming the compound’s structure and purity? A: Key methods include:

  • NMR Spectroscopy: ¹H/¹³C NMR to verify substitution patterns (e.g., aromatic protons at δ 7.2–7.4 ppm for the chlorophenyl group) .
  • HPLC-MS: Purity assessment (>95%) and molecular ion confirmation (e.g., [M+H]⁺ at m/z 367.1) .
  • IR Spectroscopy: Identification of carbonyl stretches (Boc group at ~1680 cm⁻¹, carboxylic acid at ~1700 cm⁻¹) .

Advanced Research Questions

Optimization of Coupling Reactions Q: How can researchers improve yields during the Boc-protection step? A: Yield optimization strategies include:

  • Solvent Selection: Use of anhydrous THF instead of DCM to enhance solubility of intermediates .
  • Catalyst Screening: Testing alternatives to DMAP, such as 4-pyrrolidinopyridine, to accelerate reaction rates .
  • Temperature Gradients: Gradual heating (40°C → 60°C) to minimize side reactions like premature deprotection .
    Parallel reaction monitoring via TLC or inline FTIR is recommended to track progress .

Biological Target Identification Q: What pharmacological targets are hypothesized for this compound based on structural analogs? A: Similar piperazine derivatives exhibit:

  • Serotonin Receptor Affinity: 5-HT₁A/2A antagonism, validated via radioligand binding assays (IC₅₀ values < 1 µM) .
  • Enzyme Inhibition: Carbonic anhydrase IX inhibition (Ki ~50 nM) due to the carboxylic acid moiety’s zinc-binding capability .
    In silico docking studies (e.g., AutoDock Vina) should prioritize homology models of these targets .

Resolving Data Contradictions Q: How to address discrepancies in biological activity across assay platforms? A: Contradictions may arise from:

  • Impurity Profiles: LC-MS quantification of byproducts (e.g., de-Boc derivatives) that interfere with assays .
  • Assay Conditions: Adjusting pH (6.5–7.4) to stabilize the carboxylic acid group in cellular assays .
  • Structural Comparisons: Benchmarking against analogs (e.g., 4-(4-chlorophenyl)-N-{2-[(furan-2-ylmethyl)amino]piperazines) to isolate pharmacophore contributions .

Stability Profiling Q: What protocols assess the compound’s stability under storage and physiological conditions? A: Key approaches include:

  • Forced Degradation Studies: Exposure to heat (40°C/75% RH), UV light, and oxidative media (H₂O₂) with HPLC tracking of degradation products (e.g., Boc cleavage) .
  • Solution Stability: PBS (pH 7.4) and simulated gastric fluid (pH 1.2) incubated at 37°C for 24–72 hours .
    Stabilizers like ascorbic acid (0.1% w/v) can mitigate oxidation .

Solubility Enhancement Q: Which formulation strategies improve aqueous solubility for in vivo studies? A: Effective methods are:

  • Salt Formation: Sodium or lysine salts via reaction with NaHCO₃ or L-lysine in ethanol/water .
  • Nanoformulation: Encapsulation in PLGA nanoparticles (150–200 nm diameter) using emulsion-solvent evaporation .
  • Co-Solvent Systems: 10% DMSO/40% PEG-400 in saline for intravenous dosing .

Stereochemical Impact Q: How does stereochemistry at the piperazine 2-position influence bioactivity? A: Chirality effects are evaluated by:

  • Chiral Resolution: Preparative HPLC with amylose-based columns to isolate enantiomers .
  • Activity Comparison: Testing (R)- and (S)-enantiomers in receptor binding assays; e.g., (R)-forms show 10-fold higher 5-HT₁A affinity .
    Absolute configuration is confirmed via X-ray crystallography of co-crystals with thrombin .

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